Product packaging for 6-Thia-2-azaspiro[4.5]decane 6,6-dioxide(Cat. No.:)

6-Thia-2-azaspiro[4.5]decane 6,6-dioxide

Cat. No.: B11904282
M. Wt: 189.28 g/mol
InChI Key: JSLHIWQELPVJSX-UHFFFAOYSA-N
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Description

6-Thia-2-azaspiro[4.5]decane 6,6-dioxide is a high-purity chemical compound (95%) with the CAS number 1780440-85-8 and a molecular formula of C8H15NO2S . It belongs to the class of spiro compounds, which are characterized by two rings connected through a single atom, creating a rigid three-dimensional structure . This rigidity is highly valuable in medicinal chemistry, as it provides a stable framework that can be used to orient pharmacophoric groups in specific spatial arrangements, potentially improving affinity and selectivity for biological targets . The incorporation of a sulfone group (dioxide) further influences the properties of the molecule, often affecting its solubility and electronic characteristics. Spiro scaffolds like this one are considered privileged structures in drug discovery and are frequently explored as bioisosteres to optimize the properties of lead molecules . Researchers utilize such spirocyclic building blocks in the synthesis of novel compounds for various applications, including the development of potent kinase inhibitors . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2S B11904282 6-Thia-2-azaspiro[4.5]decane 6,6-dioxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

6λ6-thia-2-azaspiro[4.5]decane 6,6-dioxide

InChI

InChI=1S/C8H15NO2S/c10-12(11)6-2-1-3-8(12)4-5-9-7-8/h9H,1-7H2

InChI Key

JSLHIWQELPVJSX-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)C2(C1)CCNC2

Origin of Product

United States

Synthetic Methodologies for 6 Thia 2 Azaspiro 4.5 Decane 6,6 Dioxide and Analogous Architectures

Classical Cyclization Approaches

Traditional methods for constructing spirocycles often rely on fundamental intramolecular and intermolecular bond-forming reactions. These strategies typically involve the formation of the key spirocyclic carbon from a pre-functionalized acyclic or monocyclic precursor.

Intramolecular reactions are powerful tools for creating spirocyclic systems, as they can offer high levels of stereochemical control. One classic example of an intramolecular approach to an azaspiro[4.5]decane system is the Schmidt reaction. mdpi.com In 2001, researchers utilized an intramolecular Schmidt reaction involving ketones and alkyl azides to successfully synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com Another notable intramolecular strategy is the Claisen rearrangement, which has been applied for the spiroannulation of a cyclopentane (B165970) ring in the formal total synthesis of natural products like (±)-acorone. acs.org

Intermolecular strategies assemble the spirocyclic core from two or more separate components in a single or multi-step sequence. A highly relevant example is the one-pot synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones, structural analogs of the target compound. nih.gov This method involves the reaction between a 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, which serves as both reactant and catalyst, to produce a family of spiro-thiazolidinone derivatives in excellent yields of 67–79%. nih.gov The structure of the synthesized compounds was confirmed through various spectroscopic methods, including NMR and mass spectrometry. nih.gov

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Analogs

This table summarizes the synthesis of various spiro-thiazolidinone derivatives via an intermolecular reaction.

Compound IDMolecular FormulaDetected Molecular Ion Peak (m/z)Yield (%)
6bC17H19N3O2S32972
7bC23H24N4O2SNot specifiedNot specified

Catalytic Innovations in Spirocycle Synthesis

Modern synthetic chemistry has seen a surge in the use of metal catalysts to achieve efficient and selective formation of complex molecular architectures, including spirocycles.

Organometallic catalysis offers mild reaction conditions and high functional group tolerance, making it an attractive approach for synthesizing complex molecules like azaspiro[4.5]decanes. researchgate.netnih.gov

Palladium catalysis is a cornerstone of modern organic synthesis. nih.gov Researchers have developed a method to transform anilines into 1-azaspiro[4.5]decanes using a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. researchgate.net This reaction demonstrates broad substrate compatibility. researchgate.net Other palladium-catalyzed methods have also been reported for the synthesis of highly functionalized chiral spirocyclopentyl p-dienones and the asymmetric synthesis of spiro[4.5]-1-one compounds. mdpi.com

Palladium-Catalyzed Synthesis of 1-Azaspiro[4.5]decanes

This table presents a selection of substrates used in the palladium-catalyzed aza-[3+2] cycloaddition for the synthesis of 1-azaspiro[4.5]decanes.

Aniline DerivativeVinylcyclopropane PartnerProduct Yield (%)
Aniline1,1-dicyano-2-vinylcyclopropane85
4-Methoxyaniline1,1-dicyano-2-vinylcyclopropane92
4-Chloroaniline1,1-dicyano-2-vinylcyclopropane78

Cooperative bimetallic catalysis, including systems involving gold and copper, represents a sophisticated approach to complex molecular synthesis. A notable example that showcases this principle is a diastereoselective Au/Pd relay catalytic tandem cyclization reaction used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole. researchgate.net This strategy is noted for its simplicity and broad functional group compatibility. researchgate.net

Au/Pd Relay Catalysis for 2-Oxa-7-azaspiro[4.5]decane Derivatives

This table shows the results for the diastereoselective synthesis of various spirocyclic compounds using a gold and palladium relay catalysis system.

Enynamide SubstrateVinyl Benzoxazinanone PartnerYield (%)Diastereomeric Ratio (dr)
N-(4-methoxybenzyl)-N-(1-(p-tolyl)pent-2-en-4-yn-1-yl)acetamideVinyl benzoxazinanone88>20:1
N-(4-fluorobenzyl)-N-(1-phenylpent-2-en-4-yn-1-yl)acetamideVinyl benzoxazinanone95>20:1
N-allyl-N-(1-phenylpent-2-en-4-yn-1-yl)acetamideVinyl benzoxazinanone7615:1

Photocatalytic Generation of Spirocyclic Frameworks

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular frameworks under mild conditions. Its application in generating spirocycles, particularly those containing nitrogen heteroatoms, has been a significant area of research.

Visible-Light-Driven Photocatalysis in N-Heterospirocycle Assembly

The assembly of N-heterospirocycles using visible-light-driven photocatalysis represents a modern and efficient approach to synthesizing these valuable structural motifs. nih.govcam.ac.ukacs.org This strategy provides streamlined access to C(sp3)-rich N-heterospirocycles from readily available starting materials. nih.gov A general approach involves the photocatalytic generation of nitrogen-centered radicals from precursors such as N-allylsulfonamides, which can then engage with alkenes to construct β-spirocyclic pyrrolidines. nih.govacs.orgacs.org These pyrrolidine (B122466) structures are analogous to the five-membered ring in the 6-thia-2-azaspiro[4.5]decane framework.

The success of this methodology often relies on the use of highly reducing iridium-photocatalysts, which can efficiently mediate the necessary single-electron transfer processes under visible light irradiation. nih.gov This method is notable for its ability to construct complex spirocycles, including derivatives of existing drugs, in moderate to very good yields. nih.govacs.org Furthermore, the scalability of these photochemical reactions has been demonstrated through the use of flow chemistry techniques, which can sometimes render the photocatalyst unnecessary by employing a high-power UV lamp to facilitate direct photocleavage of the radical precursor bond. acs.org

Radical Cyclization Pathways Involving N-Centered Radicals

The core of the photocatalytic strategy lies in the generation and subsequent cyclization of N-centered radicals. acs.org The process is initiated by a photocatalyst, which, upon excitation by visible light, facilitates the formation of an N-centered radical from a suitable precursor like an N-allylsulfonamide or through the activation of an N-X bond (e.g., N-Cl). nih.govacs.org The generation of these nitrogen-centered radicals has been significantly influenced by the rise of photocatalysis. acs.org

Once formed, the N-centered radical undergoes an intramolecular cyclization, typically a 5-exo-trig cyclization, onto a tethered alkene. acs.org This step forms the new heterocyclic ring and generates a carbon-centered radical, which is then trapped to complete the spirocyclic framework. rsc.org This cascade of radical addition and intramolecular cyclization leads to the formation of structurally complex and valuable spirocyclic compounds. rsc.org The reactivity and utility of N-centered radicals are enhanced by the ability to conveniently attach different groups to the nitrogen atom, thereby modulating their properties. acs.org Mechanistic studies, including radical trapping and clock experiments, have been used to propose and support the plausible reaction pathways. rsc.org

Table 1: Examples of Photocatalytic Synthesis of N-Heterospirocycles This table is generated based on data from analogous systems and illustrates the general efficiency of the described methodologies.

Radical Precursor Alkene Partner Photocatalyst Solvent Yield (%) Source
N-Allylsulfonamide Styrene Ir-based catalyst CH3CN 75-85 nih.gov, acs.org
N-Allylsulfonamide Methyl Acrylate Ir-based catalyst CH3CN 60-70 nih.gov, acs.org
Alkene-containing secondary amine Aliphatic Ketone Ir-photocatalyst Not Specified Good nih.gov

Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that combine multiple bond-forming events in a single synthetic operation without isolating intermediates. These strategies are particularly well-suited for the construction of complex structures like spiro[4.5]decanes.

Domino Reaction Processes for Spiro[4.5]decane Construction (e.g., Consecutive [3+2] Cycloadditions)

Domino reactions provide a direct and efficient route to spirocyclic compounds from simple starting materials, often reducing waste and reaction time. mdpi.com A notable strategy for constructing the spiro[4.5]decane framework is through a [3+2] cycloaddition. For instance, the synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved via a cooperative photocatalysis and organocatalysis approach, involving the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. mdpi.com

Other powerful domino sequences include Knoevenagel condensation followed by Michael addition and cyclization. mdpi.com These multicomponent reactions can assemble highly functionalized spiro compounds in good yields. For example, the reaction of isatin, malononitrile, and barbituric acid, organocatalyzed by an ionic liquid under microwave irradiation, exemplifies this approach. mdpi.com Similarly, tributylphosphine (B147548) has been used to catalyze the reaction of isatylidene malononitriles and bis-chalcones to afford functionalized spiro[cyclohexane-1,3'-indolines] via a formal [4+2] cycloaddition. beilstein-archives.org These methods highlight the convergence and efficiency of domino processes in building complex spiro architectures. mdpi.com

Tandem Cyclization and Rearrangement Reactions (e.g., Semipinacol Rearrangements)

Tandem reactions that couple a cyclization event with a rearrangement are a powerful tool for constructing spirocyclic systems, as the rearrangement can drive the formation of the sterically congested spiro-quaternary center. A key example is the tandem Nazarov cyclization/semipinacol rearrangement, which has been developed to generate chiral spiro[4.4]nonane-1,6-diones from "unactivated" dienone substrates bearing a cyclobutanol (B46151) motif. pku.edu.cnnih.gov The Nazarov cyclization creates an oxyallyl intermediate that is perfectly poised to trigger the semipinacol rearrangement, expanding the ring and forming the spiro[4.4]nonane skeleton. pku.edu.cn

This concept has been extended to the synthesis of spiro[4.5]decanes and their aza-analogs. A gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed to construct functionalized spiro[4.5]decanes and 7-azaspiro[4.5]decanes with good diastereoselectivity. researchgate.net Similarly, a Lewis acid-catalyzed Prins/pinacol cascade of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol provides a route to 8-oxaspiro[4.5]decan-1-ones. rsc.org These methods demonstrate the utility of tandem cyclization/rearrangement sequences in accessing diverse spiro[4.5]decane scaffolds.

Michael-Type Cyclization and Cyclo-condensation Reactions

Michael additions are fundamental carbon-carbon bond-forming reactions that can be incorporated into cascade sequences to build cyclic and spirocyclic systems. The synthesis of spiro compounds has been achieved through cascade Michael–Michael-aldol reactions. rsc.org This organocatalytic approach can produce spirooxindole derivatives with high diastereo- and enantioselectivity. rsc.org

Multicomponent domino reactions frequently employ a Michael addition as a key step. mdpi.com For instance, a proposed mechanism for the synthesis of certain spiro compounds involves an initial Knoevenagel condensation to form an intermediate, which then undergoes a Michael addition with a second component. mdpi.com This is followed by a final cyclization and tautomerization to yield the spiro product. mdpi.com Such Michael-initiated cyclo-condensation reactions are highly convergent, allowing for the generation of structural diversity and complexity in a single pot. mdpi.com

Table 2: Summary of Cascade Reactions for Spiro[4.5]decane Analogs This table is generated based on data from analogous systems and illustrates the variety of cascade strategies.

Reaction Type Key Precursors Catalyst/Conditions Product Type Source
[3+2] Cycloaddition N-cyclopropylanilines, Olefins Photocatalyst + Organocatalyst 2-Amino-spiro[4.5]decane-6-ones mdpi.com
Cyclization/Semipinacol 1,6-Enynes Au(I)-catalyst Spiro[4.5]decanes / 7-Azaspiro[4.5]decanes researchgate.net
Knoevenagel/Michael/Cyclization Isatin, Malononitrile, Barbituric acid Ionic Liquid / Microwaves Spiro compounds mdpi.com
Michael-Michael-Aldol Heterocycles (e.g., Oxindoles) Organocatalyst Spirooxindoles rsc.org

Olefin Cross Metathesis and Related Transformations in Spirocycle Formation

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has become an indispensable tool in modern organic synthesis. wikipedia.org Its application in constructing spirocyclic systems is particularly noteworthy, offering a versatile route to complex molecular scaffolds. acs.org Cross-metathesis (CM) reactions, which involve the exchange of fragments between two different alkenes, are especially useful. libretexts.org

The reaction is catalyzed by metal alkylidene complexes, with ruthenium-based catalysts developed by Grubbs and molybdenum-based catalysts by Schrock being prominent examples. wikipedia.orglibretexts.org The general mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of a metal alkylidene with an alkene. libretexts.org This intermediate then undergoes a cycloreversion to yield the new alkene product and regenerate the catalyst. illinois.edu The reaction is often driven forward by the formation of a volatile byproduct like ethylene. wikipedia.org

While highly efficient, the selectivity of cross-metathesis can be challenging to control, with the potential for homodimerization of the starting olefins. libretexts.orgillinois.edu However, by carefully selecting the types of olefins and reaction conditions, high selectivity for the desired cross-product can be achieved. illinois.edu The use of co-catalysts, such as copper(I) iodide, has been shown to enhance reaction rates and yields in certain cross-metathesis reactions. nih.gov

In the context of spirocycle synthesis, olefin metathesis, particularly ring-closing metathesis (RCM), is a key strategy. While not directly forming the 6-thia-2-azaspiro[4.5]decane 6,6-dioxide in the provided search results, the principles of olefin metathesis are broadly applicable to the synthesis of various spirocyclic structures. acs.org For instance, RCM can be used to form one of the rings of the spirocyclic system from a diene precursor.

Table 1: Overview of Olefin Metathesis Reactions
Metathesis TypeDescriptionKey FeaturesCatalysts
Cross-Metathesis (CM)Exchange of fragments between two different alkenes.Can be non-selective, but selectivity is achievable. illinois.eduGrubbs, Schrock catalysts wikipedia.orglibretexts.org
Ring-Closing Metathesis (RCM)Intramolecular reaction of a diene to form a cyclic alkene.Forms rings from 5 to 30 members. libretexts.orgGrubbs catalysts (2nd generation is versatile). libretexts.org
Enyne MetathesisReaction between an alkyne and an alkene to produce a 1,3-diene. libretexts.orgCan be intermolecular (cross-enyne) or intramolecular (ring-closing enyne). libretexts.orgRuthenium-based catalysts

Stereoselective Synthesis of the 6-Thia-2-azaspiro[4.5]decane Core

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like this compound, as the biological activity of a compound is often dependent on its specific three-dimensional arrangement.

Diastereoselective reactions are those that favor the formation of one diastereomer over another. youtube.com In the context of spirocyclization, this control can be exerted through various strategies. For instance, tandem reactions of substituted 3-sulfolenes with bis-vinyl ketones have been shown to produce highly functionalized bicyclic and spiro[5.4] sulfones as single diastereomers. nih.gov The choice of substituents on the starting materials plays a crucial role in directing the stereochemical outcome of these complex cascade reactions. nih.gov

Another approach involves the sequential [1+2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts, which yields functionalized spiro[cyclopropane-1,3'-indolin]-2'-imines with high diastereoselectivity. nih.gov Similarly, the reaction of 2-arylidene-1,3-indanediones with dimethylsulfonium ylides can produce densely substituted spiro-cyclopropanes, although the diastereoselectivity can vary and may be improved by using appropriately substituted starting materials. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is particularly important in drug discovery, as different enantiomers can have vastly different biological activities. The development of chiral catalysts has been instrumental in advancing enantioselective synthesis.

For example, a new chiral spirophosphine catalyst has been developed for the [4+1] annulation of amines with allenes to generate enantioenriched dihydropyrroles with good enantiomeric excess (ee). acs.org In another instance, the enantioselective, organocatalytic conjugate addition of aldehydes to oxetane- and azetidine-containing nitro-olefins, followed by further elaboration, provides a route to various spirocyclic pyrrolidine derivatives. thieme-connect.de The use of chiral manganese(I) catalysts has also proven effective in the asymmetric transfer hydrogenation of a broad range of ketimines, including those containing heteroatoms, to produce optically active amines with up to 99% ee. acs.org These methods highlight the potential for creating chiral spirocyclic sulfonamides and related structures with high stereocontrol. nih.gov

Table 2: Examples of Stereoselective Spirocyclization Reactions
Reaction TypeStarting MaterialsProductStereochemical ControlReference
Tandem ReactionSubstituted 3-sulfolenes and bis-vinyl ketonesSpiro[5.4] sulfonesSingle diastereomer formed. nih.gov nih.gov
[1+2] AnnulationIndolin-2-imines and α-aryl vinylsulfonium saltsSpiro[cyclopropane-1,3'-indolin]-2'-iminesHigh diastereoselectivity. nih.gov nih.gov
[4+1] AnnulationAmines and allenesDihydropyrrolesGood enantiomeric excess with chiral spirophosphine catalyst. acs.org acs.org
Conjugate Addition/CyclizationAldehydes and nitro-olefinsSpirocyclic pyrrolidine derivativesHigh enantioselectivity with organocatalyst. thieme-connect.de thieme-connect.de

Strategic Use of Advanced Building Blocks and Precursors

The efficient synthesis of complex spirocycles often relies on the strategic use of pre-functionalized building blocks that can be readily elaborated into the desired target structure.

Beta-ketosulfones are versatile building blocks in organic synthesis due to the presence of three key functional groups: a sulfonyl group, a carbonyl group, and an active methylene (B1212753) group. rsc.org These compounds can be prepared through various methods, including the reaction of arylacetylenes with sodium sulfinates. researchgate.net Their utility lies in their ability to undergo a wide range of transformations, making them valuable precursors for carbocyclic and heterocyclic compounds. rsc.org While the direct synthesis of this compound from a beta-ketosulfone is not explicitly detailed in the provided results, the general reactivity of beta-ketosulfones suggests their potential as key intermediates in such a synthesis. rsc.orgresearchgate.net

The synthesis of spirocyclic pyrrolidines, which share a structural motif with the target compound, has been achieved through various innovative strategies. nih.govenamine.net One notable approach involves a modular and divergent sequence that allows for the construction of a broad family of 1-azaspiro nih.govnih.govnonanes. nih.gov This method features a novel reductive spirocyclization cascade, demonstrating the power of developing new synthetic methodologies to access challenging spirocyclic systems. nih.gov Although the specific use of N-allylsulfonamides in the synthesis of this compound is not directly mentioned, their structural features make them plausible precursors for constructing the pyrrolidine ring of the target spirocycle through cyclization reactions. The development of methods for the enantioselective synthesis of spirocyclic pyrrolidine derivatives further underscores the importance of this class of compounds as building blocks in drug discovery. thieme-connect.de

Table 3: Compound Names
Compound Name
This compound
3-sulfolenes
bis-vinyl ketones
spiro[5.4] sulfones
indolin-2-imines
α-aryl vinylsulfonium salts
spiro[cyclopropane-1,3'-indolin]-2'-imines
2-arylidene-1,3-indanediones
dimethylsulfonium ylides
spiro-cyclopropanes
dihydropyrroles
spirocyclic pyrrolidines
beta-ketosulfones
arylacetylenes
sodium sulfinates
1-azaspiro nih.govnih.govnonanes
N-allylsulfonamides
ethylene

Conformationally Constrained Proline-Based Building Blocks for Spiro Systems

The synthesis of conformationally constrained analogues of proline is a significant area of research, as these structures can induce specific secondary structures in peptides and serve as unique scaffolds in medicinal chemistry. Proline derivatives are particularly valuable in the construction of spirocyclic systems, including spiro-sultams.

One notable approach involves the use of 4-oxoproline derivatives to create spirocyclic compounds. For instance, the synthesis of spirapril, an approved drug, has utilized Cbz-protected 4-oxoproline methyl ester as a starting material. nih.gov In this synthesis, the carbonyl group was protected as a spirocyclic thioketal. nih.gov More recent research has focused on creating novel spirocyclic α-proline building blocks where the spiro-junction is at the 3-position of the pyrrolidine ring. chemrxiv.org These syntheses start from simple, readily available cyclic ketones and esters and proceed through multi-step sequences to yield multigram quantities of the desired spiro-proline chimeras. chemrxiv.org

Another strategy employs ring-closing metathesis (RCM) reactions. Hanessian and co-workers have developed methods to synthesize bicyclic sulfonamides that act as constrained proline analogues. researchgate.net For example, a γ-sultam-containing constrained proline analogue was synthesized via an RCM reaction of an alkenyl sulfonamide, followed by catalytic hydrogenation. researchgate.netresearchgate.net While the yield for the five-membered γ-sultam was modest, the approach proved much more efficient for creating six-membered sultams. researchgate.net These proline-derived bicyclic and spirocyclic sultams are considered valuable building blocks, offering 3D-shaped, stable scaffolds with low basicity and increased aqueous solubility compared to their parent nitrogen heterocycles like pyrrolidines. researchgate.netnih.gov

Scalable and Sustainable Synthetic Approaches

The development of scalable and sustainable methods for synthesizing complex molecules like this compound is crucial for their practical application in drug discovery and development. Researchers have been exploring various techniques to improve efficiency, safety, and environmental friendliness.

Multigram Scale Synthesis Procedures for Spirocyclic Targets

A significant advancement in the synthesis of spirocyclic γ-sultams is a one-pot intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides. nih.govnih.gov This method has proven to be robust and scalable, allowing for the synthesis of up to 30-gram quantities of the target spirocyclic sultams with good to excellent yields (48-84%). nih.govnih.govresearchgate.net

The key features of this procedure are:

Stable Intermediates : The process often involves converting less stable sulfonyl chlorides into more stable sulfonyl fluoride (B91410) intermediates using potassium bifluoride (KHF₂). thieme-connect.com

One-Pot Reaction : The reduction of the nitrile group and the subsequent intramolecular sulfonylation occur in a single reaction vessel. nih.gov

Mild Conditions : The reaction uses sodium borohydride (B1222165) (NaBH₄) in the presence of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in methanol. nih.govnih.gov

This methodology has been successfully applied to produce a variety of spirocyclic sultams, demonstrating its utility for creating libraries of these sp³-enriched building blocks for further research. nih.govthieme-connect.com The ability to perform these reactions on a multigram scale is a critical advantage for medicinal chemistry programs. thieme-connect.comdigitellinc.com

Summary of Multigram Scale Spirocyclic Sultam Synthesis
Starting MaterialKey ReagentsProduct TypeScaleYield RangeReference
Cyanoalkylsulfonyl fluoridesNaBH₄, NiCl₂·6H₂O, MeOHSpirocyclic γ- and β-sultamsUp to 30 g48-84% nih.gov, researchgate.net, nih.gov
Cyclic Ketones/EstersMulti-step sequence3,3-Spiro-α-proline chimerasMultigramNot specified chemrxiv.org
Cyclic Carbonyl Substrates & Rawal's dienehetero-Diels-Alder reactionSpirocyclic pyransUp to 90 gNot specified digitellinc.com

Continuous Flow Chemistry Techniques in Spirocycle Production

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, easier scale-up, and improved reaction control. vapourtec.comnih.gov This approach has been applied to the synthesis of spirocyclic compounds, demonstrating its potential to accelerate complex natural product synthesis and produce key pharmaceutical intermediates. vapourtec.comnih.gov

For example, a continuous flow method was developed for the synthesis of buspirone, which involves a ruthenium-catalyzed hydrogen-borrowing reaction. nih.gov Similarly, researchers have demonstrated the utility of flow processes for reactions like iridium-catalyzed hydrogenations and gold-catalyzed spiroketalizations in the total synthesis of spirocyclic polyketides. nih.gov A novel and safer continuous-flow protocol was also developed for the palladium-catalyzed denitrogenative carbonylation of benzotriazinones to produce phthalimides and phthalic diamides, showcasing the ability to handle gaseous reagents and byproducts effectively. acs.org The integration of flow chemistry is proving to be a valuable tool for making the synthesis of complex spirocycles more efficient and scalable. nih.gov

Microwave-Assisted Synthesis of Heterocyclic Spiro-Derivatives

Microwave-assisted organic synthesis has become a popular tool for accelerating chemical reactions and improving yields, particularly in the construction of complex molecular architectures like spiro heterocycles. rsc.orgnih.govbohrium.com This technique uses microwave radiation to heat reactions, which can dramatically reduce reaction times compared to conventional heating methods. nih.gov

Mechanistic Investigations and Reaction Dynamics of Spirocyclization

Elucidation of Ring-Forming Mechanisms

The formation of the spirocyclic core can be achieved through a variety of reaction pathways. Mechanistic studies, often combining experimental evidence with computational analysis, have been crucial in shedding light on these intricate processes.

Detailed Pathways of Iodine-Initiated Aminocyclization

Iodine-initiated aminocyclization represents a powerful method for the construction of nitrogen-containing heterocycles. While the specific application to "6-Thia-2-azaspiro[4.5]decane 6,6-dioxide" is not extensively detailed in the literature, the general mechanism provides a valuable framework. The process typically begins with the activation of an unsaturated amine substrate by an electrophilic iodine source (I+). This leads to the formation of a key intermediate, an iodonium (B1229267) ion, which is then susceptible to intramolecular attack by the pendant amine nucleophile.

The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations generally being favored. The stereochemical outcome of the reaction is often controlled by the geometry of the substrate and the transition state of the cyclization step. Subsequent reaction of the resulting iodo-substituted spirocycle allows for further functionalization.

Mechanistic Studies of N-Centered Radical Cyclizations

Nitrogen-centered radicals (NCRs) are highly reactive intermediates that can be effectively harnessed for the synthesis of nitrogen heterocycles, including spirocyclic systems. organicreactions.orgacs.org The generation of NCRs can be achieved through various methods, such as the homolytic cleavage of N-Y bonds (where Y can be a halogen, oxygen, sulfur, or another nitrogen atom), single-electron transfer (SET) processes, or photoredox catalysis. organicreactions.orgresearchgate.net

Once generated, the NCR can undergo intramolecular addition to a tethered π-system, such as an alkene or alkyne, to form a new ring. acs.org The most common mode of cyclization is a 5-exo closure. organicreactions.orgresearchgate.net The reaction can be part of a cascade sequence, allowing for the rapid construction of complex molecular architectures from simple precursors. organicreactions.org Mechanistic studies, including radical trapping and clock experiments, have been instrumental in elucidating the pathways of these reactions and confirming the involvement of radical intermediates. rsc.org For instance, a proposed mechanism for a silver-promoted spirocyclization involves the initial generation of a carbon-centered radical, which adds to an olefin. The resulting radical intermediate then undergoes an intramolecular cyclization to form a spirocyclic radical, which is subsequently oxidized and undergoes ring-opening to yield the final product. rsc.org

Table 1: Key Methods for Generating N-Centered Radicals for Cyclization
MethodPrecursor TypeTypical Reagents/ConditionsReference
Homolytic CleavageN-Haloamines, N-O compoundsHeat (thermolysis), Light (photolysis) organicreactions.org
Single-Electron Transfer (SET)Oxime esters, SulfonamidesReductants (e.g., SmI2), Oxidants (e.g., Ag(I)) researchgate.netrsc.org
Photoredox CatalysisSulfonamides, Oxime estersVisible light, Photosensitizer (e.g., Ir or Ru complexes) researchgate.net

Understanding Transition State Geometries and Reaction Coordinates

The transition state is a fleeting, high-energy configuration along the reaction coordinate that connects reactants and products. fiveable.meyoutube.com Its geometry is a critical determinant of the reaction rate and selectivity. For spirocyclization reactions, the transition state involves the simultaneous breaking and forming of bonds at the spiro center. Computational chemistry plays a vital role in modeling these transition state structures, which are saddle points on the potential energy surface. fiveable.metau.ac.il

Control of Selectivity in Spirocycle Construction

Achieving high levels of selectivity is a central challenge in the synthesis of complex molecules like spirocycles. Chemists must control which bonds are formed (chemoselectivity), where they are formed (regioselectivity), and their spatial orientation (stereoselectivity).

Origins of Chemoselectivity in Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly efficient for building molecular complexity. unimi.it Chemoselectivity in these reactions refers to the preferential reaction of one functional group over another. nih.gov

The origins of chemoselectivity can often be traced to the inherent reactivity of the functional groups and the specific reaction conditions employed. For example, in a domino reaction involving an isocyanoethylindole and a gem-diactivated olefin, the choice of solvent can direct the reaction towards either a polycyclic spiroindoline or a polysubstituted pyrrole. nih.gov This highlights how subtle changes in the reaction environment can influence which of the possible reaction pathways is favored, leading to different product outcomes. The catalyst can also play a crucial role in determining chemoselectivity by selectively activating one functional group in the presence of others.

Regioselectivity in Spiroannulation Processes

Regioselectivity deals with the preference for bond formation at one position over another. youtube.comyoutube.com In spiroannulation reactions, which involve the formation of a new ring at a spiro center, controlling regioselectivity is essential for defining the final structure.

A notable example is the palladium-catalyzed [3+2] spiroannulation, where fine-tuning of the Pd-π-allyl intermediate can control the regioselectivity of the cyclization. nih.gov The nature of the ligands on the palladium catalyst, as well as the electronic and steric properties of the substrates, can influence which terminus of the allyl system participates in the ring-forming step. In elimination reactions that form part of a spirocycle synthesis, the formation of the more substituted, and thus more stable, double bond (Zaitsev's rule) is often favored, demonstrating thermodynamic control over regioselectivity. youtube.com However, the choice of base and reaction conditions can sometimes lead to the formation of the less substituted alkene (Hofmann product). youtube.com

Table 2: Factors Influencing Selectivity in Spirocyclization
Type of SelectivityControlling FactorExample MechanismOutcomeReference
ChemoselectivitySolvent ChoiceDomino reaction of 2-isocyanoethylindolesFormation of spiroindoline vs. pyrrole nih.gov
RegioselectivityCatalyst/LigandPd-catalyzed [3+2] spiroannulationControl over the site of ring closure nih.gov
RegioselectivityThermodynamic StabilityE1 EliminationFavors formation of the more substituted alkene (Zaitsev product) youtube.com
StereoselectivitySubstrate ConformationE2 EliminationRequires anti-periplanar arrangement of H and leaving group khanacademy.org

Kinetic and Thermodynamic Aspects of Spirocyclic Compound Formation

The formation of spirocycles is often governed by a delicate interplay between kinetic and thermodynamic factors. The relative stability of the final spirocyclic product compared to the starting materials and any potential side products determines the thermodynamic favorability of the reaction. In contrast, the reaction rate is dictated by the kinetic barrier, or activation energy, of the cyclization step.

In the context of related azaspiro[4.5]decane syntheses, studies have highlighted the influence of reaction conditions on the product distribution, suggesting a classic case of kinetic versus thermodynamic control. For instance, in the deamidation of asparagine residues, the initial product distribution is kinetically controlled, while at equilibrium, the thermodynamically more stable product predominates. nih.gov This principle can be extended to the formation of spirocycles, where a kinetically favored product might be formed faster but could rearrange to a more stable thermodynamic product under prolonged reaction times or elevated temperatures.

The stereoselectivity of spirocyclization is also a critical aspect. For example, the thia-Prins bicyclization approach to dithia- and azathia-bicycles demonstrates high stereoselectivity, affording trans-fused products from E-homoallylic mercaptans and cis-fused products from Z-isomers. acs.org This suggests that the transition state geometry is highly ordered and plays a significant role in determining the final stereochemistry of the spirocyclic product.

Interactive Table: Factors Influencing Kinetic and Thermodynamic Control in Spirocyclization

FactorInfluence on KineticsInfluence on ThermodynamicsExample Reference
Reaction Temperature Higher temperatures increase reaction rates by providing more energy to overcome the activation barrier.Can favor the formation of the more stable thermodynamic product by allowing equilibrium to be reached. nih.gov
Catalyst Can lower the activation energy of a specific pathway, accelerating the reaction and potentially favoring a kinetic product.Does not change the position of equilibrium but affects the rate at which it is reached. researchgate.net
Substrate Geometry The stereochemistry of the starting material can dictate the geometry of the transition state, influencing the rate and stereochemical outcome.The stability of the final diastereomer determines the thermodynamic preference. acs.org
Solvent The polarity and coordinating ability of the solvent can stabilize or destabilize transition states and intermediates, affecting reaction rates.Can influence the relative stability of products, shifting the equilibrium.General Principle

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is heavily reliant on the identification and characterization of transient intermediates. In the synthesis of sulfur-containing heterocycles, various reactive intermediates have been proposed and, in some cases, observed.

Radical intermediates are often implicated in cyclization reactions involving sulfonyl groups. For instance, radical cyclizations of cyclic ene sulfonamides proceed through an initial radical addition to the double bond, forming an α-sulfonamidoyl radical. nih.gov This intermediate can then undergo further reactions, such as elimination of a sulfonyl radical, to yield the final product.

In the context of sulfone synthesis, the oxidation of sulfides is a common strategy. This process can involve multiple intermediates. Studies on the P450-biomimetic oxidation of sulfides have provided evidence for two key intermediates: a hydroperoxide-iron(III) species selective for sulfoxide (B87167) formation and a porphyrin oxoiron(IV) cation radical that oxidizes sulfoxides to sulfones. nih.gov The metabolic scission of thiazolidinedione derivatives is also proposed to proceed through an S-oxidation step to form a sulfenic acid intermediate. nih.gov This intermediate is unstable and can be trapped or undergo further reactions.

The insertion of sulfur dioxide (SO2) into a carbon-radical bond is another pathway that generates crucial alkylsulfonyl radical intermediates, which can then participate in cyclization cascades to form sulfonylated products. acs.org

Interactive Table: Proposed Intermediates in Thia-Azaspirocycle Formation

Intermediate TypeMethod of GenerationCharacterization TechniquesExample Reference
Alkylsulfonyl Radical Insertion of SO2 into an alkyl radicalElectron Spin Resonance (ESR) Spectroscopy, Trapping Experiments acs.org
α-Sulfonamidoyl Radical Radical addition to an ene sulfonamideTrapping Experiments, Computational Studies nih.gov
Sulfenic Acid P450-mediated S-oxidation of a thiolTrapping with glutathione (B108866) (GSH), Mass Spectrometry nih.gov
High-Valent Metal-Oxo Species Oxidation of a metal catalyst (e.g., Iron porphyrin) with an oxidantUV-Vis Spectroscopy, Cryospray-Ionization Mass Spectrometry nih.gov

While direct mechanistic studies on the formation of this compound are not extensively reported in the literature, the principles derived from analogous systems provide a strong foundation for understanding the potential pathways involved. Future research focusing on detailed kinetic analysis and the spectroscopic observation of intermediates will be invaluable for the rational design of synthetic routes to this and other complex spirocyclic architectures.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the chemical environment, connectivity, and stereochemistry of the atoms within "6-Thia-2-azaspiro[4.5]decane 6,6-dioxide" can be thoroughly established.

Application of One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectroscopy provides the foundational data for structural confirmation by identifying the different types of protons and carbon atoms and their immediate electronic environments.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) and cyclohexane rings. The chemical shifts of protons adjacent to the nitrogen atom and the sulfone group would be significantly influenced by the electronegativity of these heteroatoms. Protons alpha to the sulfone group are expected to be deshielded and appear at a lower field. The integration of the signals would confirm the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbon atoms directly bonded to the sulfone group and the nitrogen atom would exhibit characteristic downfield shifts. The spiro carbon, being a quaternary carbon, would likely show a weak signal. The chemical shifts would be indicative of the carbon framework of the spirocyclic system.

Hypothetical ¹H and ¹³C NMR Data:

Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C1, C3 (Piperidine)2.8 - 3.245 - 55
C4, C5 (Piperidine)1.6 - 2.025 - 35
C7, C10 (Cyclohexane)3.0 - 3.450 - 60
C8, C9 (Cyclohexane)1.8 - 2.220 - 30
Spiro Carbon (C2)-60 - 70

Note: This table contains hypothetical data for illustrative purposes.

Advanced Two-Dimensional NMR Techniques (COSY, HETCOR, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To definitively assign the proton and carbon signals and to establish the connectivity and stereochemistry of the molecule, advanced two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of protons within the piperidine and cyclohexane rings.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity across the spiro center and for assigning quaternary carbons.

The application of these 2D NMR techniques provides a comprehensive picture of the molecular structure, confirming the spirocyclic framework and the positions of the heteroatoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS can be utilized. The sample is first separated based on its boiling point and polarity by gas chromatography, and then the separated components are introduced into the mass spectrometer. GC-MS would provide the retention time of "this compound" and its mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS. The compound is first separated by liquid chromatography and then analyzed by the mass spectrometer. LC-MS is particularly useful for the analysis of sulfur-containing metabolites and related compounds. nih.gov This technique would provide the retention time and the mass-to-charge ratio of the molecular ion, confirming the molecular weight.

Electron Ionization Mass Spectrometry (EIMS)

In EIMS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used for structural elucidation. For "this compound," characteristic fragmentation pathways would likely involve the loss of sulfur dioxide (SO₂) and cleavage of the piperidine and cyclohexane rings. The fragmentation of N-arylsulphonyliminopyridinium betaines has been shown to involve a facile N-S bond cleavage and the expulsion of SO₂. researchgate.net

Hypothetical Mass Spectrometry Data:

Technique Expected Information Hypothetical m/z Values
LC-MSMolecular Ion [M+H]⁺190.0896
EIMSMolecular Ion [M]⁺189.0823
EIMSFragment [M-SO₂]⁺125.0970

Note: This table contains hypothetical data for illustrative purposes.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is fundamental to the isolation and purity analysis of this compound. The choice of technique depends on the scale and objective, from monitoring reaction progress to obtaining highly pure material.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the final purity of this compound. Given the compound's polarity and lack of a strong UV chromophore, reversed-phase chromatography is the typical mode of separation. A C18 stationary phase is commonly used with a mobile phase gradient of water and an organic modifier like acetonitrile or methanol. An acid modifier (e.g., formic acid) or a basic modifier (e.g., ammonium hydroxide) may be added to the mobile phase to ensure sharp peak shapes by controlling the ionization state of the secondary amine.

Due to the absence of significant UV absorption, detection can be challenging. Analysis is often performed at low wavelengths (e.g., 200-210 nm) where end absorption occurs. More universal detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often preferred for accurate quantification and confirmation of molecular weight. googleapis.com

ParameterTypical Condition
ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 205 nm or ELSD/CAD/MS
Injection Volume10 µL

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller sub-2 µm particles. This results in significantly faster analysis times, higher resolution, and improved sensitivity. The conditions for analyzing this compound are analogous to HPLC methods but are scaled for the UPLC system. The increased efficiency of UPLC is particularly advantageous for high-throughput purity screening and for resolving closely related impurities that might co-elute in a standard HPLC separation.

For the purification of this compound on a preparative scale following synthesis, flash column chromatography is the method of choice. This technique uses a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate the target compound from unreacted starting materials, reagents, and byproducts. Based on the compound's polar nature, a normal-phase separation is effective. A solvent system containing a chlorinated solvent and an alcohol, often with a basic modifier to prevent peak tailing due to the amine functional group, is employed. For instance, a mobile phase of dichloromethane (DCM) and methanol (MeOH) with a small amount of ammonium hydroxide (NH4OH) has been documented for the purification of related structures. googleapis.com

ParameterCondition
Stationary PhaseSilica Gel (e.g., 230-400 mesh)
Mobile Phase96% Dichloromethane, 4% Methanol, 0.1% Ammonium Hydroxide googleapis.com
Elution ModeIsocratic or Gradient
Sample LoadingDry loading on silica or direct liquid injection
Fraction MonitoringThin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis of this compound. It is a rapid and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing), which is then developed in a chamber containing an appropriate solvent system. The mobile phase is often a less polar version of the system used for flash chromatography, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol.

After development, the plate is visualized. Since the spirosultam is not UV-active, visualization is achieved using chemical staining agents. A potassium permanganate (KMnO4) stain is effective, as it reacts with the amine and sulfone moieties, appearing as a yellow or light-brown spot against a purple background. By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting materials and a purified standard, the progress of the reaction can be determined.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to its structural features.

The most prominent and diagnostic peaks for this spirosultam are the strong, sharp absorptions from the sulfone group. The symmetric and asymmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Another key feature is the N-H stretch of the secondary amine, which is expected as a moderate peak around 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations from the cyclohexane and piperidine rings will be observed just below 3000 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Stretch3300 - 3500Medium
Alkane (C-H)Stretch2850 - 2960Medium-Strong
Sulfone (S=O)Asymmetric Stretch1300 - 1350Strong
Sulfone (S=O)Symmetric Stretch1120 - 1160Strong

Computational Chemistry and Theoretical Studies of 6 Thia 2 Azaspiro 4.5 Decane 6,6 Dioxide

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional (3D) nature of spirocyclic compounds. These methods provide a detailed picture of the molecule's preferred shapes, or conformations, and the energy barriers between them.

Spirocyclic systems are characterized by their significant conformational rigidity compared to their acyclic or monocyclic counterparts. enamine.net The spiro center, a quaternary carbon atom shared by two rings, locks the rings in perpendicular planes, drastically limiting their rotational freedom. This restriction is a well-established strategy in drug design to reduce the entropic penalty upon binding to a biological target. enamine.netresearchgate.net

For 6-Thia-2-azaspiro[4.5]decane 6,6-dioxide, the spirocyclic fusion of a six-membered piperidine (B6355638) ring and a five-membered sultam ring imposes significant conformational constraints. The piperidine ring would be expected to adopt a stable chair conformation to minimize steric strain. The five-membered tetrahydrothiophene-1,1-dioxide ring is likely to exist in an envelope or twist conformation. nih.gov

Computational analysis, using methods like molecular mechanics or quantum mechanics, can be employed to:

Identify Low-Energy Conformers: Determine the most stable chair, boat, or twist-boat conformations of the piperidine ring and the envelope or twist conformations of the sultam ring.

Quantify Torsional Strain: Calculate the dihedral angles around the spiro center and within each ring to quantify the degree of conformational restriction.

The inherent rigidity of this spirocyclic scaffold makes it a valuable building block, ensuring that substituents placed on the rings will have well-defined spatial orientations. nih.gov

The exploration of three-dimensional chemical space is a major goal in modern medicinal chemistry to move beyond the "flatland" of aromatic compounds. researchgate.net Spirocycles are considered privileged scaffolds because they inherently possess a high sp3 carbon content and a distinct 3D geometry. enamine.netresearchgate.netnih.gov

Computational methods are pivotal in the design and enumeration of virtual libraries based on scaffolds like this compound. spirochem.com This process involves:

Scaffold Hopping and Elaboration: Using the core spiro-sultam structure as a starting point, computational software can add a wide array of chemical substituents at viable positions (e.g., on the piperidine nitrogen).

Property Prediction: For each virtual compound, key physicochemical properties such as molecular weight (MW), lipophilicity (logP), and polar surface area (PSA) can be calculated to ensure they fall within a "drug-like" range. spirochem.comresearchgate.net

Shape and Diversity Analysis: The 3D shape of each designed molecule can be analyzed to ensure the library covers a diverse range of conformations and spatial arrangements, increasing the chances of finding a hit against a biological target. spirochem.comdigitellinc.com

By computationally generating a virtual library based on the this compound scaffold, researchers can explore novel chemical space and prioritize the synthesis of compounds with the most promising 3D geometries and properties. spirochem.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a deeper understanding of a molecule's behavior at the electronic level, providing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying organic molecules, including complex sulfonamides and spirocyclic systems. researchgate.netscielo.brrsc.org For this compound, DFT calculations can be used to predict a wide range of molecular properties with high accuracy.

Geometric Parameters: DFT can be used to perform a full geometry optimization, providing precise predictions of bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model. scielo.br

Electronic Properties: The electronic structure of the molecule can be thoroughly analyzed. This includes:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO gap is a key indicator of chemical stability. scielo.brrsc.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), such as the oxygen atoms of the sulfonyl group, and electron-poor regions (electrophilic sites). rsc.org

Atomic Charges: DFT can calculate the partial charge on each atom, providing further insight into the molecule's polarity and potential sites for intermolecular interactions. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound
PropertyPredicted ValueDescription
Geometric
S=O Bond Length~1.45 ÅTypical double bond length for a sulfone.
C-S-C Bond Angle~104°Reflects the geometry of the five-membered ring.
Electronic
HOMO Energy-7.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy+1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap8.7 eVIndicates high kinetic stability.
Dipole Moment~4.5 DReflects the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical results expected from a DFT calculation (e.g., at the B3LYP/6-31G level of theory). Actual values would depend on the specific functional and basis set used.*

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. While DFT is often used to map reaction pathways by locating transition states and intermediates, researchgate.netacs.org Molecular Electron Density Theory (MEDT) provides a framework that emphasizes the role of electron density changes in governing reactivity.

For reactions involving this compound, such as its synthesis via intramolecular cyclization or its functionalization, MEDT could be applied to:

Analyze Nucleophilic and Electrophilic Sites: By analyzing the conceptual DFT-based reactivity indices (e.g., electrophilicity and nucleophilicity indices), MEDT can predict the most favorable sites for chemical attack.

Characterize Bonding Changes: The theory allows for a detailed analysis of how the electron density reorganizes along a reaction pathway, providing a clear picture of bond formation and cleavage. This is particularly useful for understanding cycloaddition or ring-opening reactions.

By applying these theoretical frameworks, chemists can gain a predictive understanding of the molecule's reactivity, aiding in the design of efficient synthetic routes and the rationalization of experimental observations. researchgate.net

Synthesis and Characterization of Derivatives and Analogues of 6 Thia 2 Azaspiro 4.5 Decane 6,6 Dioxide

Diversification Strategies for Functionalization of the Spirocyclic Core

The functionalization of the 6-Thia-2-azaspiro[4.5]decane 6,6-dioxide core and related spirocyclic systems is crucial for generating a library of compounds with diverse properties. A common strategy involves the modification of existing functional groups or the introduction of new ones onto the spirocyclic framework.

One notable approach involves the use of 3-ylidene oxindoles, which can undergo asymmetric Michael additions. For instance, a thiourea-catalyzed Michael addition to a γ-nitroketone, followed by a spontaneous and stereoselective aldol (B89426) formation, can construct the five-membered ring of a spirocyclic oxindole (B195798). rsc.org Another method utilizes a prolinol aminocatalyst to facilitate a Michael addition between an alkyne-substituted oxindole and an α,β-unsaturated aldehyde. rsc.org

Cycloaddition reactions also play a significant role in functionalization. For example, 2,2,2-trifluorodiazoethane, generated from the oxidation of 2,2,2-trifluoroethylamine·HCl, can undergo a [3+2]-cycloaddition with an electron-deficient alkene. Subsequent heating results in the formation of a cyclopropane (B1198618) ring with high yield and diastereoselectivity. rsc.org This strategy has been extended to the synthesis of aryl- and difluoromethyl-substituted spirocyclic cyclopropanes. rsc.org

The table below summarizes key diversification strategies for functionalizing spirocyclic cores.

Strategy Key Reagents/Catalysts Outcome Reference
Asymmetric Michael AdditionThiourea catalyst, γ-nitroketoneStereoselective formation of a five-membered ring rsc.org
Michael AdditionProlinol aminocatalyst, α,β-unsaturated aldehydeFunctionalized spirocyclic oxindole rsc.org
[3+2]-Cycloaddition2,2,2-TrifluorodiazoethaneFormation of spirocyclic cyclopropanes rsc.org

Structural Modifications to the Spiro Ring Systems

The synthesis of spirocycles with varying ring sizes is a key area of research, as ring size can significantly influence the compound's conformational properties and biological activity. nih.govnih.gov While the spiro[4.5]decane system is common, the construction of other ring combinations, such as spiro[3.3]heptane and spiro[5.5]undecane, has been explored to create analogues of biologically active molecules. nih.govresearchgate.net

A divergent synthetic approach has been reported for creating a library of glutamic acid analogs built on a spiro[3.3]heptane scaffold. nih.govnih.gov This method starts from a common precursor, an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. nih.govnih.gov The construction of the second cyclobutane (B1203170) ring is achieved through either dichloroketene (B1203229) addition or a Meinwald oxirane rearrangement, depending on the desired substitution pattern. nih.govnih.gov

The synthesis of medium-sized rings (8-11 members) presents unique thermodynamic and kinetic challenges. nih.gov However, ring expansion reactions offer a viable strategy to overcome these hurdles. nih.gov For instance, an n → n + 3 ring expansion has been achieved where a reactive carbanion rearranges into a more stabilized urea (B33335) anion. nih.gov Similarly, an n → n + 4 ring expansion has been reported using a variant of the Smiles rearrangement. nih.gov

The following table highlights different spiro ring systems and the synthetic methods used to achieve them.

Spiro Ring System Synthetic Approach Key Features Reference
Spiro[3.3]heptaneDivergent synthesis from a common precursorUsed for glutamic acid analogues nih.govnih.gov
Medium-Sized Rings (8-11 members)Ring expansion reactions (e.g., Smiles rearrangement)Overcomes thermodynamic and kinetic challenges of direct cyclization nih.gov
Spiro[5.5]undecane & Spiro[5.4]decaneInspired by natural product scaffoldsInvestigated for neurotrophic and neurogenic activities researchgate.net

The introduction of additional heteroatoms, such as oxygen, into the spirocyclic framework can dramatically alter the physicochemical properties of the resulting compounds. A general approach for synthesizing oxa-spirocycles involves iodocyclization as a key step, which has been used to prepare over 150 such compounds. rsc.org The incorporation of an oxygen atom has been shown to significantly improve water solubility and lower lipophilicity. rsc.org

For instance, a new spirooxazolidine system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, was synthesized by reacting a keto sulfone with N-alkylaminoethanols. researchgate.net In a related study, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized from 4-aminophenol (B1666318) and α-glycolic acid or lactic acid, with a key step being a metal-catalyzed oxidative cyclization. nih.gov

The synthesis of novel thia/oxa-azaspiro[3.4]octanes has also been reported, further expanding the diversity of available spirocyclic scaffolds. dntb.gov.ua The strategic placement of heteroatoms is a promising method for fine-tuning the properties of porphyrin-related compounds as well. nih.gov

The table below details examples of heteroatom introduction in spirocyclic systems.

Heteroatom-Containing Spiro System Synthetic Method Starting Materials Reference
1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxidesReaction of keto sulfone with N-alkylaminoethanolsDihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, N-substituted 2-aminoethanols researchgate.net
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesMetal-catalyzed oxidative cyclization4-aminophenol, α-glycolic acid/lactic acid nih.gov
Oxa-spirocyclesIodocyclizationVarious precursors rsc.org
Thia/Oxa-Azaspiro[3.4]octanesNot specifiedNot specified dntb.gov.ua

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control is a critical aspect of synthesizing complex spirocyclic molecules, as the spatial arrangement of atoms can profoundly impact biological activity. Spiroatoms themselves can be a source of chirality, even without the typical four different substituents. wikipedia.org

In the synthesis of spirocyclic glutamic acid analogs, a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary was employed. nih.govnih.gov While this reaction showed low to moderate diastereoselectivity, it allowed for the isolation of all stereoisomers in pure form through chromatographic separation, with their absolute configurations confirmed by X-ray crystallography. nih.govnih.gov

The stereoselectivity of reactions on bicyclic and fused ring systems, which share principles with spirocycles, is often dictated by steric hindrance. youtube.com For example, in the reduction of a carbonyl group in a bicyclic system, the attacking reagent will approach from the less sterically hindered face. youtube.com Similarly, in hydrogenation reactions, the orientation of existing substituents on the ring can direct the approach of the catalyst. youtube.com

The following table summarizes approaches to stereochemical control in spirocyclic synthesis.

Synthetic Challenge Method for Stereochemical Control Outcome Reference
Synthesis of stereoisomers of glutamic acid analogsModified Strecker reaction with a chiral auxiliary (Ellman's sulfinamide)Low to moderate diastereoselectivity, separation of all stereoisomers nih.govnih.gov
General reactions on bicyclic/fused systemsControl of steric hindrance to direct reagent approachStereoselective product formation youtube.com
Hydrogenation of a double bond in a fused ring systemExisting substituents direct the catalystStereospecific addition of hydrogen youtube.com

Application of Spirocyclic Scaffolds in Complex Molecule Synthesis

The spiro[4.5]decane motif is found in a variety of natural products and serves as a key structural element for their biological activity. researchgate.net The synthesis of analogues of these natural products is a significant area of research, often aimed at improving potency, selectivity, or understanding structure-activity relationships.

A notable example is the total synthesis of the axane sesquiterpenes, gleenol (B1239691) and axenol, which was achieved using a readily available functionalized spiro[4.5]decane. nih.gov Key steps in this synthesis included a Claisen rearrangement to form the spiro[4.5]decane core as a single diastereomer and a diastereoselective reduction of a ketone under Birch conditions. nih.gov

The spiro[4.5]decane framework has also been utilized to create analogues of 1α,25-dihydroxyvitamin D3 (calcitriol). nih.govacs.org A novel series of analogues was developed featuring a spirocyclic central core, with the synthesis of the key intermediate involving an Eschenmoser rearrangement of an enantiomerically pure bromo-substituted cyclohexenol. nih.govacs.org

The table below lists examples of natural product analogues containing the spiro[4.5]decane moiety.

Natural Product Analogue Key Synthetic Strategy Spirocyclic Moiety Reference
Gleenol and AxenolClaisen rearrangement, diastereoselective reductionSpiro[4.5]decane nih.gov
1α,25-Dihydroxyvitamin D3 (Calcitriol) analoguesEschenmoser rearrangementSpiro[4.5]decane nih.govacs.org
Paravespula pheromone, (+)-Monensin A, etc.Not specified (review of natural products)1,6-Dioxaspiro[4.5]decane researchgate.net

Future Directions and Emerging Research Avenues in 6 Thia 2 Azaspiro 4.5 Decane 6,6 Dioxide Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of spirocycles presents a significant challenge, primarily due to the difficulty in constructing the required quaternary carbon center and controlling stereochemistry. nih.gov Future progress in the synthesis of 6-Thia-2-azaspiro[4.5]decane 6,6-dioxide and its derivatives will heavily rely on the development of innovative catalytic systems that offer superior efficiency and selectivity.

Current research in spirocycle synthesis has explored metal catalysis, organocatalysis, and synergistic approaches. nih.gov For instance, gold(I)-catalyzed cascade cyclizations have been effectively used to create spirocyclic indolin-3-ones with high stereoselectivity. acs.org This method proceeds through an α-imino gold carbene intermediate, followed by a stereoselective spirocyclization, yielding a single isolable stereoisomer. acs.org Similarly, iridium-catalyzed hydrogenations have been incorporated into the synthesis of complex spirocyclic natural products. nih.gov The application of such transition-metal catalysts could provide novel pathways to spiro-sultams, potentially enabling asymmetric syntheses to access specific enantiomers of the target compound.

Organocatalysis offers a complementary, metal-free approach. Ionic liquids, for example, have been employed as catalysts in multicomponent domino reactions to produce spiro compounds under microwave-assisted conditions. nih.gov In the synthesis of chiral spiro-aziridine oxindoles, the aza-Corey−Chaykovsky reaction using sulfur ylides and a chiral catalyst has demonstrated excellent diastereoselectivity (dr ≥ 98:2). mdpi.com Adapting these catalytic strategies—from advanced transition-metal complexes to bespoke organocatalysts—for the intramolecular cyclization steps required for spiro-sultam formation will be a key research focus. The goal is to develop robust, scalable, and highly stereoselective catalytic systems that make complex spirocycles like this compound more accessible.

Table 1: Emerging Catalytic Systems for Spirocycle Synthesis

Catalytic System Type Potential Advantages for Spiro-sultam Synthesis Relevant Examples from Literature
Gold(I) Catalysis Metal High efficiency in cascade cyclizations, excellent stereoselectivity. acs.org Synthesis of spirocyclic indolin-3-ones. acs.org
Iridium Catalysis Metal Effective for specific transformations like hydrogenation within a larger synthetic route. nih.gov Total synthesis of spirangien A. nih.gov
Ionic Liquids Organocatalyst Acts as a green catalyst, suitable for multicomponent reactions and microwave assistance. nih.gov Synthesis of spiro compounds via Knoevenagel/Michael/cyclization. nih.gov
Chiral Phosphonium Salts Organocatalyst Enables highly enantioselective Mannich reactions for building chiral centers. mdpi.com Annulation of N-sulfonyl ketimines. mdpi.com
Chiral Phase-Transfer Catalysts Organocatalyst Facilitates enantioselective synthesis of spirocyclic oxindoles. mdpi.com Neber reaction of O-sulfonyl ketoximes. mdpi.com

Integration of Green Chemistry Principles into Spirocycle Synthesis

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to design processes that minimize environmental impact. boehringer-ingelheim.com These principles, including waste prevention, the use of safer solvents, and energy efficiency, are highly relevant to the future synthesis of this compound. nih.gov

The choice of solvent is another critical factor. Many traditional organic syntheses rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives like water or ethanol (B145695), or even solvent-free conditions. nih.gov For example, a microwave-assisted, ionic liquid-catalyzed synthesis of spiro compounds has been successfully performed using ethanol as the solvent. nih.gov The use of alternative energy sources, such as microwave irradiation, can also contribute to energy efficiency by accelerating reaction times. nih.govrsc.org

A compelling case for the impact of green chemistry comes from the industrial synthesis of a different spiroketone, where a redesigned process led to a 98% reduction in waste, a 99% reduction in organic solvent use, and a 95% reduction in carbon footprint. boehringer-ingelheim.com Applying a similar eco-design philosophy to the synthesis of spiro-sultams could lead to more sustainable, cost-effective, and safer manufacturing processes. boehringer-ingelheim.com

Table 2: Application of Green Chemistry Principles to Spirocycle Synthesis

Green Chemistry Principle Application in Spirocycle Synthesis Example/Potential Benefit
Waste Prevention Designing one-pot or multicomponent reactions. nih.gov Reduces intermediate purification steps and solvent waste. nih.gov
Safer Solvents & Auxiliaries Using water, ethanol, or ionic liquids instead of hazardous organic solvents. nih.gov A microwave-assisted synthesis of spiro compounds successfully used ethanol as a solvent. nih.gov
Design for Energy Efficiency Employing microwave irradiation to accelerate reactions. rsc.org Reduces reaction times from hours to minutes, lowering energy consumption. nih.gov
Use of Renewable Feedstocks Exploring bio-based starting materials. rsc.org Decreases reliance on petrochemicals.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps through strategic route design. nih.gov Increases overall process efficiency and atom economy.

Exploration of Chemoenzymatic and Biocatalytic Approaches

Biocatalysis, the use of enzymes to perform chemical transformations, offers remarkable potential for organic synthesis due to the unparalleled selectivity and mild operating conditions of enzymes. nih.gov Chemoenzymatic synthesis, which combines enzymatic steps with traditional chemical reactions, is emerging as a powerful strategy for constructing complex molecules. nih.gov

While the direct application of enzymes to spiro-sultam synthesis is still a nascent area, the broader field provides a clear roadmap. Enzymes have been successfully used in the synthesis of nucleoside analogues and other pharmaceuticals. nih.govbiorxiv.org For example, in the manufacture of Sitagliptin, an enzymatic step replaced a high-pressure hydrogenation, leading to a shorter, more efficient route with higher enantiomeric purity. biorxiv.org Future research could focus on discovering or engineering enzymes (e.g., hydrolases, oxidoreductases, or transferases) capable of catalyzing the key ring-closing step in spiro-sultam formation. Advances in genome mining and directed evolution are accelerating the development of enzymes for novel transformations, making it increasingly feasible to develop a biocatalyst tailored for this specific chemical challenge. digitellinc.com

Advancements in Automated Synthesis and Flow Chemistry for Spirocyclic Compounds

Automated synthesis and flow chemistry are transforming the way chemists approach molecule production, from early-stage discovery to large-scale manufacturing. syrris.com These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput experimentation, making them ideal for tackling the synthesis of complex spirocyclic scaffolds. youtube.com

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This setup provides a high surface-area-to-volume ratio, allowing for superior control over temperature and mixing compared to traditional batch reactors. youtube.com The precise control over residence time and stoichiometry leads to improved reproducibility and often higher yields. youtube.com These benefits have been demonstrated in the synthesis of complex natural products, such as the use of gold-catalyzed spiroketalization in a flow system for the synthesis of spirangien A. nih.gov

When combined with automation, flow chemistry systems can be used to generate libraries of compounds with minimal manual intervention. technologynetworks.com An automated liquid handler can prepare and inject a series of different reagents into the flow reactor, allowing for the rapid exploration of reaction conditions or the creation of a diverse set of analogues of a core scaffold like this compound. syrris.comtechnologynetworks.com This approach accelerates the discovery process by quickly providing structure-activity relationship (SAR) data. syrris.com Furthermore, flow chemistry processes are often directly scalable from milligram to kilogram quantities without the need for extensive re-optimization, bridging the gap between discovery and production. youtube.com

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for Spirocyclizations

Beyond predicting single reactions, AI is being used for retrosynthesis planning. researchgate.net An AI platform can propose multiple synthetic routes to a target molecule, like this compound, by breaking it down into simpler, commercially available precursors. biorxiv.org Recently, hybrid AI systems have been developed that combine retrosynthesis with retrobiosynthesis, allowing the algorithm to suggest chemoenzymatic routes that leverage the advantages of both chemical and enzymatic steps. biorxiv.org By integrating AI with automated synthesis platforms, researchers can create closed-loop systems where the AI designs an experiment, a robot executes it, and the results are fed back to the AI to refine its models and design the next, improved experiment. researchgate.net This synergy has the potential to dramatically accelerate the discovery and optimization of synthetic pathways for novel spirocyclic compounds.

Table 3: Role of AI and Machine Learning in Spirocycle Synthesis

AI/ML Application Description Potential Impact on Spirocyclization
Reaction Outcome Prediction Training neural networks on reaction databases to predict products, yields, and selectivity. researchgate.net Reduces trial-and-error experimentation by identifying optimal conditions for complex spirocyclization reactions. eurekalert.org
Retrosynthesis Planning Using algorithms to identify viable synthetic pathways from a target molecule to starting materials. researchgate.net Proposes novel and efficient routes to this compound.
Pathway Analysis Combining reaction network generators with ML-based thermochemistry calculations to screen for plausible reaction pathways. nih.gov Identifies the most energetically favorable sequences for forming the spiro-sultam core.
Hybrid Chemoenzymatic Route Design Integrating retrosynthesis and retrobiosynthesis tools to design routes combining chemical and enzymatic steps. biorxiv.org Suggests more efficient and sustainable pathways by leveraging the high selectivity of enzymes.
Automated Optimization Coupling AI algorithms with robotic synthesis platforms to autonomously design, run, and learn from experiments. researchgate.net Accelerates the optimization of reaction conditions for yield and selectivity in a closed loop.

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?

  • Methodological Answer :
  • Publish detailed procedural logs (e.g., exact molar ratios, solvent grades, and equipment calibration data) .
  • Collaborate via inter-laboratory studies to compare yields and spectroscopic profiles, addressing discrepancies through peer review .

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